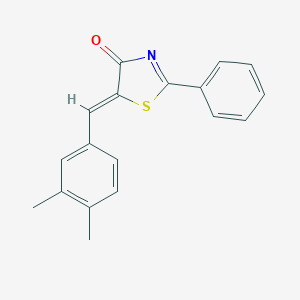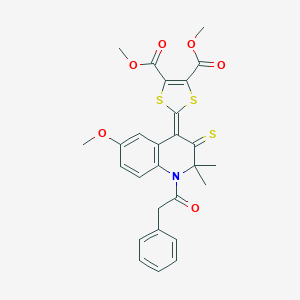![molecular formula C21H18Br2N2O3 B330000 4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330000.png)
4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound with the molecular formula C21H18Br2N2O3 and a molar mass of 506.18722 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as allyloxy, bromo, methoxy, and pyrazolone moieties.
Métodos De Preparación
The synthesis of 4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolone ring through cyclization reactions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo groups can be reduced to form the corresponding dehalogenated compounds.
Substitution: The allyloxy and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and functions. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
- 4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- 2-(allyloxy)-5-bromo-N’-(4-ethoxy-3-methoxybenzylidene)benzohydrazide
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of allyloxy, bromo, methoxy, and pyrazolone moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H18Br2N2O3 |
|---|---|
Peso molecular |
506.2 g/mol |
Nombre IUPAC |
(4E)-4-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3-bromophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H18Br2N2O3/c1-4-8-28-20-12-18(23)14(10-19(20)27-3)9-17-13(2)24-25(21(17)26)16-7-5-6-15(22)11-16/h4-7,9-12H,1,8H2,2-3H3/b17-9+ |
Clave InChI |
JGGUJBLTVVIFET-RQZCQDPDSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Br)OCC=C)OC)C3=CC(=CC=C3)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC=C)OC)C3=CC(=CC=C3)Br |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC=C)OC)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
![4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B329920.png)
![3-{[2-(Methoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329921.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B329924.png)
![{5-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B329925.png)
![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329927.png)
methanone](/img/structure/B329928.png)
METHANONE](/img/structure/B329929.png)

![2-(4-{(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B329932.png)
![2-(3-bromophenyl)-4-{2,3-dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B329935.png)
![N-[4-(dimethylamino)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B329937.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B329938.png)

